N-(benzo[d]thiazol-2-yl)-6-(piperidin-1-yl)pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-6-piperidin-1-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c23-16(19-17-18-12-6-2-3-7-14(12)24-17)13-8-9-15(21-20-13)22-10-4-1-5-11-22/h2-3,6-9H,1,4-5,10-11H2,(H,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUUHSBXAIHQQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-6-(piperidin-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the piperidine ring and the pyridazine carboxamide group. Key steps may include:
Formation of Benzo[d]thiazole: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Piperidine Introduction: The piperidine ring can be introduced via nucleophilic substitution reactions.
Pyridazine Carboxamide Formation: This step involves the reaction of the intermediate compounds with hydrazine derivatives and carboxylic acid derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Oxidation Reactions
The pyridazine and thiazole rings exhibit resistance to mild oxidizing agents, but under strong oxidative conditions (e.g., KMnO₄ or CrO₃), the following transformations occur:
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Pyridazine Ring Oxidation : The electron-deficient pyridazine ring may undergo oxidation at the α-carbon adjacent to the nitrogen atoms, forming hydroxylated intermediates or ketones.
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Piperidine Substituent : The piperidine group can be oxidized to a pyridine derivative under harsh conditions (e.g., HNO₃/H₂SO₄).
Key Reagents :
| Reaction Type | Reagents/Conditions | Product(s) |
|---|---|---|
| Pyridazine oxidation | KMnO₄, acidic medium | Hydroxylated pyridazine derivatives |
| Piperidine oxidation | HNO₃/H₂SO₄, 80–100°C | Pyridine derivatives |
Reduction Reactions
The carboxamide group and aromatic systems are susceptible to reduction:
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Carboxamide Reduction : LiAlH₄ reduces the carboxamide to a benzylamine derivative, yielding N-(benzo[d]thiazol-2-yl)-6-(piperidin-1-yl)pyridazine-3-methylamine .
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Pyridazine Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) partially saturates the pyridazine ring to a tetrahydropyridazine derivative .
Key Reaction Pathways :
Nucleophilic Substitution
The pyridazine ring supports nucleophilic substitution at positions activated by electron-withdrawing groups (e.g., carboxamide):
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Halogenation : Chlorination (SOCl₂) at the 5-position of pyridazine occurs under mild conditions, enabling further cross-coupling reactions .
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Piperidine Displacement : The piperidine group can be replaced by stronger nucleophiles (e.g., amines) under acidic conditions .
Example :
Condensation and Cyclization
The carboxamide group participates in cyclocondensation reactions:
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Heterocycle Formation : Reaction with hydrazine or thiourea generates fused imidazothiazole or triazepine derivatives .
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Schiff Base Formation : Condensation with aldehydes produces imine-linked analogs, useful in medicinal chemistry .
Reported Cyclization Products :
Cross-Coupling Reactions
The pyridazine ring participates in palladium-catalyzed couplings, though limited by the absence of halogens in the parent structure:
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Suzuki Coupling : Requires prior halogenation (e.g., bromination at the 5-position) to introduce aryl/heteroaryl groups .
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Buchwald-Hartwig Amination : Functionalizes the piperidine nitrogen with aryl halides .
Optimized Conditions :
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Catalyst: Pd(PPh₃)₄
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Base: K₂CO₃
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Solvent: DMF/H₂O (9:1)
Hydrolysis and Degradation
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Carboxamide Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis cleaves the carboxamide to a carboxylic acid, forming 6-(piperidin-1-yl)pyridazine-3-carboxylic acid.
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Stability : The compound degrades under UV light or prolonged heating (>150°C), yielding fragmented aromatic byproducts .
Biological Interactions
While not a chemical reaction per se, the compound’s interactions with biological targets are noteworthy:
Scientific Research Applications
Antitumor Activity
Recent studies have demonstrated that compounds containing benzo[d]thiazole and pyridazine moieties exhibit promising antitumor properties. For instance, a series of thiazole-pyridine hybrids were synthesized and tested against various cancer cell lines, including PC3 (prostate cancer), MCF-7 (breast cancer), HepG2 (liver cancer), and Hep-2 (laryngeal cancer). One compound showed an IC50 value of 5.71 μM against MCF-7 cells, indicating superior efficacy compared to the standard drug 5-fluorouracil .
Antiviral Properties
The antiviral potential of compounds derived from benzo[d]thiazole has been explored extensively. A study evaluated a series of 5-(benzo[d]thiazol-2-yl)-6-arylpyrimidine derivatives against several viruses, including HSV-1 and HCV. Five compounds exhibited viral reduction rates between 70% to 90%, with significant IC50 values lower than those of acyclovir, indicating their potential as antiviral agents .
| Compound | Virus Type | Viral Reduction (%) | IC50 (μM) | Reference |
|---|---|---|---|---|
| Compound 1 | HSV-1 | 85 | 0.23 | |
| Compound 2 | HCV | 75 | 0.45 | |
| Compound 3 | CBV4 | 60 | 0.30 |
Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives have been investigated through various animal models. A specific compound demonstrated significant protection in electroshock seizure tests, with a median effective dose (ED50) of 24.38 mg/kg, showcasing its potential for treating epilepsy .
Parkinson's Disease Research
Research has indicated that derivatives similar to N-(benzo[d]thiazol-2-yl)-6-(piperidin-1-yl)pyridazine-3-carboxamide may inhibit monoamine oxidase (MAO) isoforms, which are crucial in Parkinson's disease pathology. Compounds targeting MAO-B have shown promise in improving motor function in rodent models of Parkinson's disease .
Structure-Activity Relationship Studies
Understanding the relationship between chemical structure and biological activity is critical for optimizing the efficacy of this compound derivatives. Several studies have employed quantitative structure–activity relationship (QSAR) modeling to predict the activity of new compounds based on their structural features .
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-6-(piperidin-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The benzo[d]thiazole moiety is known to interact with DNA and proteins, while the piperidine and pyridazine groups can modulate the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[d]thiazole Derivatives with Varied Substituents
describes compounds such as Piperidin-1-yl-(6-(4-(piperidin-1-yl)butoxy)benzo[d]thiazol-2-yl)methanone (3j) and N-Cycloheptyl-6-(4-(cycloheptylamino)butoxy)benzo[d]thiazole-2-carboxamide (3k). These share the benzothiazole core but differ in substitution patterns:
- Core vs. Substituent Roles : The target compound positions benzothiazole as an amide substituent on pyridazine, whereas compounds use benzothiazole as the central scaffold with alkoxy-linked amines. This distinction may alter target selectivity; for example, alkoxy chains in derivatives could improve membrane permeability but reduce metabolic stability compared to the target’s direct piperidine attachment .
- Physicochemical Properties : Melting points of analogs range from 169.7–235.6 °C, with yields as low as 15.6% (3j) due to synthetic challenges in alkoxy-amine coupling. The target compound’s pyridazine core may offer improved synthetic accessibility or crystallinity .
Pyridazine Carboxamide-Based Enzyme Inhibitors
highlights pyridazine carboxamides as stearoyl-CoA desaturase 1 (SCD-1) inhibitors , such as N-(2-hydroxy-2-phenylethyl)-6-[4-(2-methyl-benzoyl)piperidin-1-yl]pyridazine-3-carboxamide . Key comparisons include:
- Substituent Impact on Activity : The target compound’s benzothiazole amide may enhance hydrophobic interactions with enzyme pockets compared to the phenylethyl group in ’s inhibitor. Piperidine substitutions (e.g., 2-methyl-benzoyl in vs. unsubstituted piperidine in the target) could influence potency; bulky groups may hinder binding but improve selectivity .
- Therapeutic Potential: compounds reduce hepatic lipid accumulation in NASH models, suggesting the target compound’s pyridazine-benzothiazole scaffold may similarly target metabolic disorders .
Imidazo-Pyridine/Pyridazine Analogs
and describe imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine derivatives (e.g., N-Thien-3-yl-6-(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxamide (cpd 21) and (R)-IPMICF16 ). Structural differences include:
- The target’s pyridazine core offers flexibility for conformational adaptation during binding .
- Amide Substituent Diversity : Heterocyclic amides (thienyl, isoxazolyl in ) may introduce varied electronic effects compared to the target’s benzothiazole group, altering pharmacokinetics .
Data Tables
Table 2: Pharmacological Activity of Analogs
Biological Activity
N-(benzo[d]thiazol-2-yl)-6-(piperidin-1-yl)pyridazine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, structure, and various biological effects of this compound, supported by research findings and data tables.
Chemical Structure and Synthesis
The compound features a benzothiazole moiety linked to a piperidine and a pyridazine carboxamide. The synthesis typically involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride, leading to the formation of the target compound through acylation processes. The crystal structure analysis reveals that the compound has been successfully acylated, with key bond lengths consistent with similar compounds in literature .
Biological Activity Overview
The biological activities of this compound can be categorized into several areas:
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Anticancer Activity
- The compound has shown promising results against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). Initial screening indicated IC50 values ranging from 2.43 to 14.65 μM, suggesting significant growth inhibition .
- Mechanistic studies have demonstrated that the compound induces apoptosis in cancer cells, enhancing caspase-3 activity and causing morphological changes indicative of cell death .
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Antimicrobial Properties
- Research indicates that benzothiazole derivatives exhibit notable antibacterial activity against pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical due to their resistance profiles .
- The Minimum Inhibitory Concentration (MIC) values for related compounds in this class have been reported as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .
- Neuroprotective Effects
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 2.43 | Induces apoptosis via caspase activation |
| HepG2 | 4.98 | Cell cycle arrest and apoptosis |
Table 2: Antimicrobial Activity of Related Benzothiazole Compounds
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Benzothiazole Derivative A | 0.0039 | Staphylococcus aureus |
| Benzothiazole Derivative B | 0.025 | Escherichia coli |
Case Studies and Research Findings
Recent studies have highlighted the structure-activity relationship (SAR) of benzothiazole derivatives, indicating that modifications on the benzothiazole ring can significantly enhance biological activity. For instance, substituents on the piperidine ring were shown to affect both antibacterial and anticancer properties .
In a notable case study, a series of benzothiazole-piperidine derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The findings revealed that specific substitutions increased potency against resistant strains, showcasing the therapeutic potential of these compounds in treating multidrug-resistant infections .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(benzo[d]thiazol-2-yl)-6-(piperidin-1-yl)pyridazine-3-carboxamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via coupling reactions between pyridazine-3-carboxylic acid derivatives and benzo[d]thiazol-2-amine. Key steps include activating the carboxylic acid group (e.g., using HATU or EDCI as coupling agents) and optimizing solvent systems (e.g., DMF or THF) to improve reaction efficiency. Piperidine substitution at the pyridazine ring requires careful temperature control (e.g., reflux in dichloromethane) to avoid side reactions. Yield optimization often involves iterative adjustments of molar ratios and reaction times .
- Data : For analogous compounds, yields range from 6% to 39% depending on steric hindrance and solubility of intermediates .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodology : Use a combination of 1H/13C NMR to confirm substitution patterns (e.g., piperidinyl protons at δ 1.5–2.5 ppm, benzothiazole aromatic protons at δ 7.5–8.5 ppm). High-resolution mass spectrometry (HRMS) verifies molecular weight, while HPLC (e.g., C18 column, acetonitrile/water gradient) assesses purity (>95% is typical for research-grade material) . X-ray crystallography may resolve ambiguities in regiochemistry, as seen in related pyridazine-amine structures .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodology : Screen for kinase inhibition (e.g., using ATP-binding assays) due to the benzothiazole moiety’s affinity for kinase active sites. For antimicrobial activity, use broth microdilution assays against Gram-positive/negative strains, referencing analogs like fluoroquinolone-benzothiazole hybrids that show MIC values <10 µg/mL .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental binding affinity data for this compound?
- Methodology : Apply density functional theory (DFT) to map electrostatic potentials and identify key binding residues. For example, the piperidinyl group’s conformational flexibility may lead to variable docking scores. Use molecular dynamics simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes over time. Cross-validate with experimental IC50 values from kinase inhibition assays to reconcile discrepancies .
Q. What strategies mitigate challenges in optimizing reaction conditions for large-scale synthesis?
- Methodology : Employ design of experiments (DoE) to systematically vary parameters (temperature, solvent polarity, catalyst loading). For instance, ICReDD’s hybrid computational-experimental approach uses quantum chemical calculations to predict optimal conditions (e.g., solvent-free reactions at 80°C) and machine learning to prioritize high-yield pathways . Pilot-scale trials should monitor byproduct formation via LC-MS .
Q. How do structural modifications (e.g., fluorination of the benzothiazole ring) impact metabolic stability?
- Methodology : Introduce fluorine at the benzothiazole C5/C6 positions via electrophilic substitution, then compare metabolic half-lives in microsomal assays (human/rat liver microsomes). Fluorinated analogs of similar compounds exhibit 2–3× improved stability due to reduced CYP450-mediated oxidation . Validate with LC-MS/MS to track metabolite formation (e.g., hydroxylated or demethylated products) .
Q. What analytical techniques best resolve contradictions in spectroscopic data for regioisomeric impurities?
- Methodology : Use 2D NMR (COSY, NOESY) to differentiate regioisomers. For example, NOE correlations between the piperidinyl NH and pyridazine protons confirm substitution patterns. Vibrational circular dichroism (VCD) can distinguish enantiomers if chiral centers are introduced during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
